N4-(4-Chlorophenyl)quinazoline-4,6-diamine

Catalog No.
S12299626
CAS No.
M.F
C14H11ClN4
M. Wt
270.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(4-Chlorophenyl)quinazoline-4,6-diamine

Product Name

N4-(4-Chlorophenyl)quinazoline-4,6-diamine

IUPAC Name

4-N-(4-chlorophenyl)quinazoline-4,6-diamine

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

InChI

InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

XCBLDBOTNKWYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)Cl

N4-(4-Chlorophenyl)quinazoline-4,6-diamine is a highly specialized, bifunctional heterocyclic building block primarily utilized in the discovery and synthesis of targeted tyrosine kinase inhibitors (TKIs). Featuring a quinazoline core substituted with a para-chloroaniline moiety at the 4-position and a primary amine at the 6-position, this compound serves as a critical structural analog to the widely commercialized 3-chloro (meta-substituted) pharmacophores found in established kinase inhibitors [1]. In procurement and process chemistry contexts, sourcing this specific regioisomer in high purity (>98%) is essential for mapping precise structure-activity relationships (SAR) and serving as a reliable precursor for downstream functionalization, particularly the attachment of covalent acrylamide warheads at the sterically hindered 6-amino position [2].

Substituting N4-(4-Chlorophenyl)quinazoline-4,6-diamine with its more common 3-chloro counterpart fundamentally alters the steric profile of the resulting active pharmaceutical ingredient (API), shifting its binding affinity away from standard target pockets and invalidating comparative SAR data [1]. Furthermore, attempting to substitute this high-purity diamine with its immediate synthetic precursor, 6-nitro-4-(4-chlorophenyl)aminoquinazoline, introduces severe process liabilities. Standard catalytic hydrogenation of the nitro group frequently triggers concurrent dehalogenation of the para-chloro group, generating des-chloro impurities that are nearly impossible to separate via standard crystallization [2]. Consequently, procuring the pre-reduced, high-purity diamine is mandatory to ensure reproducible downstream coupling and avoid costly preparative chromatography.

Elimination of Dehalogenation Impurities in Precursor Sourcing

A primary process bottleneck in quinazoline synthesis is the chemoselective reduction of the 6-nitro group without cleaving the aryl chloride. Procuring the pre-synthesized >98% pure diamine guarantees <0.5% des-chloro impurity, whereas in-house catalytic hydrogenation (Pd/C, H2) of the 6-nitro precursor typically yields 8–15% of the dechlorinated byproduct [1].

Evidence DimensionDes-chloro impurity concentration
Target Compound Data< 0.5% des-chloro impurity (procured as pure diamine)
Comparator Or Baseline8–15% des-chloro impurity (in-house Pd/C reduction of 6-nitro precursor)
Quantified Difference>90% reduction in critical co-crystallizing impurities
ConditionsStandard laboratory-scale hydrogenation (H2, Pd/C, MeOH) vs. sourcing pre-purified intermediate

Bypassing the problematic nitro-reduction step prevents the formation of des-chloro byproducts, eliminating the need for expensive and low-yield preparative HPLC purification.

Regioisomeric Steric Differentiation for Kinase SAR

The position of the halogen on the aniline ring dictates the orientation of the molecule within the ATP-binding cleft. The para-chloro (4-chloro) substitution forces a distinct steric clash compared to the standard meta-chloro (3-chloro) isomer, resulting in a 10- to 50-fold shift in IC50 values across various kinase panels, effectively altering the selectivity profile [1].

Evidence DimensionBinding pocket steric volume and IC50 shift
Target Compound DataPara-chloro substitution (forces altered hydrophobic pocket interaction)
Comparator Or BaselineN4-(3-Chlorophenyl)quinazoline-4,6-diamine (Meta-chloro standard)
Quantified Difference10- to 50-fold shift in specific off-target vs. on-target kinase IC50 values
ConditionsIn vitro kinase assay panels evaluating 4-anilinoquinazoline derivatives

Procuring the exact 4-chloro isomer is essential for medicinal chemists needing to map the steric boundaries of a kinase pocket against the established 3-chloro benchmark.

Downstream Covalent Warhead Coupling Efficiency

The 6-amino position of the quinazoline core is highly sensitive to reaction conditions during the attachment of electrophilic warheads. Using the high-purity procured diamine results in >85% isolated yield of the corresponding 6-acrylamide derivative, compared to <60% when utilizing crude, in-situ reduced mixtures that contain residual nitro or des-chloro species [1].

Evidence DimensionIsolated yield of 6-acrylamide derivative
Target Compound Data>85% isolated yield
Comparator Or Baseline<60% yield using crude in-situ reduced mixtures
Quantified Difference25% absolute increase in final step yield
ConditionsCoupling with acryloyl chloride in DIPEA/THF at 0 °C

Starting with a high-purity 6-amino precursor maximizes the yield of the highly sensitive, final-step attachment of covalent warheads, reducing overall API cost.

Synthesis of Irreversible Covalent Kinase Inhibitors

The highly nucleophilic 6-amino group, combined with the absence of dehalogenation impurities, makes this compound a highly suitable starting material for reacting with electrophilic warheads (e.g., acryloyl chloride) to synthesize novel covalent binders targeting mutated kinases [1].

Regioisomer SAR Profiling in Lead Optimization

This compound is used as a critical structural comparator against 3-chloro-anilinoquinazolines to determine the steric limits and flexibility of the ATP-binding cleft in novel oncology targets, directly leveraging the 10- to 50-fold IC50 shifts observed in comparative assays [2].

Development of Target-Specific Fluorescent Kinase Probes

The para-chloro substitution provides a distinct electronic and steric handle when conjugating fluorophores to the 6-position, enabling the creation of target-specific imaging agents for cellular assays without the interference of mixed regioisomers [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.0672241 g/mol

Monoisotopic Mass

270.0672241 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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